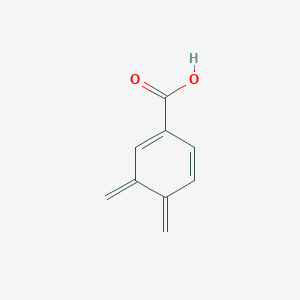

4-Fluoro-3-hydroxybenzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Fluoro-3-hydroxybenzonitrile and related compounds involves multiple steps, including fluorination, nitrification, diazotization, and reductive and oxidation reactions. A study by Min (2006) highlights a synthesis approach using ortho-toluidine, achieving a successful productivity of 48% and indicating the process's control and practical importance for developing new pesticides (Min, 2006).

Molecular Structure Analysis

Research on 4-(2'-fluoro-4'-cyanophenoxy)anisole, a derivative of 4-Fluoro-3-hydroxybenzonitrile, provides insights into the molecular structure through IR, NMR, and single crystal X-ray diffraction analysis. This study confirms the molecule's non-coplanarity and the presence of intra- and inter-molecule hydrogen bonding, highlighting the structural dynamics of such compounds (Wang Lie-ping, 2007).

Chemical Reactions and Properties

The chemical reactions involving 4-Fluoro-3-hydroxybenzonitrile are complex, involving halogen-exchange fluorination and the use of various catalysts and conditions to achieve desired derivatives. Suzuki and Kimura (1991) described a method for synthesizing 3,4-difluorobenzonitrile, a related compound, demonstrating the intricate reactions and conditions necessary for fluorination processes (Suzuki & Kimura, 1991).

Physical Properties Analysis

Studies on the synthesis and properties of compounds like 4-Fluoro-3-hydroxybenzonitrile often include an examination of their physical properties, such as liquid-crystal transition temperatures. Kelly and Schad (1984) reported on the transition temperatures of ester derivatives, indicating how fluorine substitution affects the nematic-isotropic transition temperatures (Kelly & Schad, 1984).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-3-hydroxybenzonitrile derivatives can be influenced by the presence of fluorine, affecting their reactivity and stability. The study by Ribeiro da Silva et al. (2012) provides an energetic and structural examination of monofluorobenzonitriles, offering insights into the enthalpies of formation and vapor pressures, which are crucial for understanding the chemical behavior of these compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

The synthesis of ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, which incorporate aliphatic ring systems such as trans-1,4-disubstituted cyclohexane or 1,4-disubstituted bicyclo[2.2.2]octane rings, has been explored. These compounds exhibit higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, indicating their potential application in the development of materials with specific liquid-crystalline properties (Kelly & Schad, 1984).

Electronic and Structural Properties

An energetic and structural study on mono-fluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, has been conducted. This research involved determining the standard molar enthalpies of formation, vaporization, and sublimation, along with vapor-pressure studies and theoretical calculations. These studies contribute to understanding the electronic effects induced by the fluorine atom in the benzonitrile structure, which can influence the design of materials and chemicals with desired electronic properties (Ribeiro da Silva et al., 2012).

Radiofluorination and Biomedical Applications

The development of radiofluorinated 4-fluorobenzonitrile oxide and N-hydroxy-4-fluorobenzimidoyl chloride for rapid reaction with alkenes and alkynes under mild conditions has been reported. This method is suitable for preparing low-molecular-weight radiopharmaceuticals and could facilitate the labeling of sensitive biopolymers, suggesting potential applications in the development of novel diagnostic and therapeutic agents (Zlatopolskiy et al., 2012).

Chemical Interactions and Molecular Dynamics

The conversion of 4-hydroxybenzonitrile to its anion has been studied through IR spectra and ab initio calculations, revealing significant spectral changes and structural adjustments. This research provides insights into the chemical interactions and molecular dynamics of such compounds, which could be relevant for understanding their behavior in various chemical environments (Binev, 2001).

Photodegradation and Environmental Impact

The photodegradation of bromoxynil, a compound structurally similar to 4-fluoro-3-hydroxybenzonitrile, in the presence of carbonates has been investigated. This research could provide valuable information on the environmental behavior and degradation pathways of similar compounds, aiding in the assessment of their environmental impact (Kochany, 1992).

Mecanismo De Acción

Target of Action

The primary targets of 4-Fluoro-3-hydroxybenzonitrile are currently unknown . This compound is often used as a building block in the synthesis of various pharmaceutical and fine chemical intermediates .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely bbb permeant .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBMKIXEOGAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609747 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydroxybenzonitrile | |

CAS RN |

186590-04-5 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)